(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid
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Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as (R)-Fmoc-Dmp, is an organic acid that has been widely used in the scientific community for a variety of purposes. It is an important reagent in organic chemistry and has been used in the synthesis of a variety of compounds. It is also used as an additive in biochemistry for the study of proteins and other biomolecules.
Scientific Research Applications
Bio-renewable Chemicals
Carboxylic acids, derived from plant biomass, are pivotal in the development of sustainable chemicals and materials. They serve as versatile reagents or "platform chemicals" that can replace non-renewable hydrocarbon sources. The synthesis and transformation of such acids into valuable products, including polymers, fuels, and functional materials, highlight their significance in green chemistry and sustainability efforts. These compounds are integral to advancing the use of bio-renewable resources in the chemical industry, aiming to reduce dependency on fossil fuels and decrease environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Synthesis
Levulinic acid (LEV), a biomass-derived carboxylic acid, demonstrates the potential of carboxylic acids in pharmaceutical applications. Its versatility and functional groups make it a valuable precursor in drug synthesis, offering a sustainable and cost-effective route for producing a variety of pharmaceuticals. This includes its use in cancer treatment, medical materials, and as a linker in pharmaceutical intermediates, showcasing the role of carboxylic acids in developing new therapeutic agents and drug delivery systems (Zhang et al., 2021).
Biochemical Applications
Carboxylic acids are also studied for their inhibitory effects on microbial growth, which has implications in food preservation, antimicrobial treatments, and understanding microbial resistance mechanisms. The examination of carboxylic acid interactions with microbes provides insights into their biochemical roles and potential applications in microbiology and biotechnology (Jarboe, Royce, & Liu, 2013).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205293 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1231709-23-1 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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